molecular formula C12H11NO4 B1268492 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 40783-24-2

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1268492
CAS RN: 40783-24-2
M. Wt: 233.22 g/mol
InChI Key: FKTMIANXGGJMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives has been explored in studies focusing on their potential as organic inhibitors of carbon steel corrosion in acidic mediums. For example, Zarrouk et al. (2015) investigated new 1H-pyrrole-2,5-dione derivatives for their inhibitory action against carbon steel corrosion, utilizing electrochemical methods and Density Functional Theory (DFT) calculations to understand the relationship between molecular structures and their inhibition efficiencies (Zarrouk et al., 2015).

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis via Oxidative Decarboxylation-Friedel—Crafts Reaction : The compound 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized through a one-pot oxidative decarboxylation-Friedel—Crafts reaction, demonstrating its utility in complex chemical synthesis processes (Fan, Li, & Wang, 2009).

Material Science and Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : Derivatives of 1H-pyrrole-2,5-dione, including close analogs of the target compound, have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid, highlighting its potential applications in material science and industrial maintenance (Zarrouk et al., 2015).

Pharmaceutical Research

  • PGE(2) Production Inhibition : Studies on 1H-pyrrole-2,5-dione derivatives have demonstrated strong inhibitory activities on PGE(2) production in macrophage cells, suggesting potential pharmaceutical applications in the management of inflammation (Moon et al., 2010).

Photoluminescent Materials

  • Photoluminescent Conjugated Polymers : Research indicates that polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a structural analog) exhibit strong photoluminescence, suggesting applications in electronic and photonic materials (Beyerlein & Tieke, 2000).

Solubility and Solvent Effects

  • Solubility Studies : Research on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents provides insights into the physicochemical properties of structurally related compounds, which is crucial for formulation and process design in various industries (Li, Li, Gao, & Lv, 2019).

Anti-Inflammatory Agents

  • Potential Anti-Inflammatory Applications : A study on 1H-pyrrole-2,5-dione derivatives showed significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Paprocka et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2,5-DIMETHOXYPHENYL)ETHANOL, provides information on its safety and hazards .

Future Directions

The future directions of research on similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMIANXGGJMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346904
Record name 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

40783-24-2
Record name 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.